molecular formula C10H11NS B8283691 6-Methylsulfanyl-3,4-dihydro-isoquinoline CAS No. 90265-89-7

6-Methylsulfanyl-3,4-dihydro-isoquinoline

Cat. No. B8283691
Key on ui cas rn: 90265-89-7
M. Wt: 177.27 g/mol
InChI Key: UTQURBAJYOAIOP-UHFFFAOYSA-N
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Patent
US06812228B2

Procedure details

Scheme 3 depicts the synthesis of 6-methylsulfanyl-3,4-dihydro-isoquinoline (XII). 3-Amino-benzoic acid (IV) is diazotized, reacted with sodium ethyl xanthate, followed by saponification, and is alkylated with dimethyl sulfate to give 3-methylsulfanyl-benzoic acid (V). This acid is reduced with Red-Al® (sodium bis (2-methoxyethoxy) aluminum hydride in toluene, Aldrich, Milwaukee, Wis., USA) to yield the alcohol (VI) which is converted to a benzyl chloride (VII) using thionyl chloride. The benzyl nitrile compound (VIII) is synthesized by treating (VII) with potassium cyanide in the presence of 18-crown-6. Standard reduction conditions (e.g., Raney nickel) gives phenethyl carbamate (IX), and deprotection yields the phenethylamine (X). (XI) is obtained by treating (X) with ethyl formate, followed by ring closure using phosphorus oxychloride to give the desired dihydroisoquinoline (XII).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium ethyl xanthate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]C1C=C2C(=CC=1)C=NCC2.N[C:14]1[CH:15]=[C:16]([CH:20]=[CH:21][CH:22]=1)[C:17]([OH:19])=[O:18].O(CC)C([S-])=S.[Na+].S(OC)(OC)(=O)=O>>[CH3:1][S:2][C:14]1[CH:15]=[C:16]([CH:20]=[CH:21][CH:22]=1)[C:17]([OH:19])=[O:18] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CSC=1C=C2CCN=CC2=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=C(C(=O)O)C=CC1
Step Three
Name
sodium ethyl xanthate
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(C(=S)[S-])CC.[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(OC)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CSC=1C=C(C(=O)O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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